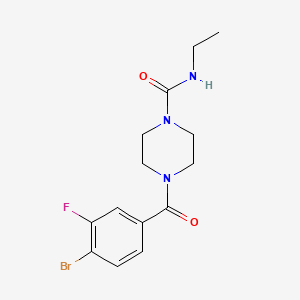![molecular formula C16H20N2O3 B7588730 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid, also known as PPNPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPNPP is a piperidine derivative that has been synthesized through various methods and has been shown to have promising biochemical and physiological effects.
作用機序
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid exerts its effects through its interaction with the sigma-1 receptor. It has been shown to enhance the activity of the receptor, leading to downstream effects on various cellular processes. 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid has also been shown to have an inhibitory effect on voltage-gated calcium channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects, such as modulating calcium signaling, reducing oxidative stress, and enhancing neurotrophic factor expression. It has also been shown to have analgesic effects and may be beneficial in the treatment of chronic pain conditions. 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid has been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in various cellular processes. However, one of the limitations of 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. Additionally, further investigation into its analgesic effects may lead to the development of novel pain medications. Finally, there is a need for further studies on the safety and toxicity of 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid, particularly in the context of long-term use.
合成法
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of pyridine-3-carboxaldehyde with 3-(piperidin-3-yl)prop-2-en-1-amine, followed by the addition of propanoic acid. The resulting product is then purified through various techniques, such as column chromatography and recrystallization.
科学的研究の応用
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which plays a crucial role in modulating various cellular processes, such as calcium signaling and neurotransmitter release. 3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid has been investigated for its potential as a neuroprotective agent, as well as its ability to modulate pain perception and addiction-related behaviors.
特性
IUPAC Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(7-5-13-3-1-9-17-11-13)18-10-2-4-14(12-18)6-8-16(20)21/h1,3,5,7,9,11,14H,2,4,6,8,10,12H2,(H,20,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQADHPQSGCCVOD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[3-(1,2,4-Triazol-1-yl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588657.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)

![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)

![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)